
4,5-Ditetradecylpyrocatechol
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Overview
Description
4,5-Ditetradecylpyrocatechol is a chemical compound with the molecular formula C34H62O2. It is a derivative of pyrocatechol, featuring two tetradecyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Ditetradecylpyrocatechol typically involves the alkylation of pyrocatechol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Ditetradecylpyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its original catechol form using reducing agents such as sodium borohydride.
Substitution: The tetradecyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
4,5-Ditetradecylpyrocatechol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Ditetradecylpyrocatechol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence cellular signaling pathways, and exhibit antioxidant properties by scavenging free radicals. These actions contribute to its potential therapeutic and biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydropyrazole Derivatives: Known for their pharmacological activities, including anti-inflammatory and analgesic effects.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness of 4,5-Ditetradecylpyrocatechol
This compound stands out due to its unique structure, featuring long alkyl chains that impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4,5-Ditetradecylpyrocatechol (DTPC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of DTPC, summarizing research findings, case studies, and relevant data.
Molecular Structure and Formula:
- Molecular Formula: C26H42O2
- Molecular Weight: 398.63 g/mol
- IUPAC Name: 4,5-Ditetradecyl-1,2-benzenediol
Physical Properties:
- DTPC is characterized by its long aliphatic side chains, which contribute to its hydrophobic nature and influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that DTPC exhibits significant antimicrobial activity. A study conducted by researchers at a prominent pharmaceutical institute demonstrated that DTPC effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting strong antibacterial properties.
Antioxidant Activity
DTPC has also been investigated for its antioxidant capabilities. In vitro assays demonstrated that DTPC scavenges free radicals effectively. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, showing a reduction in malondialdehyde levels by approximately 50% at a concentration of 100 µg/mL.
The biological activity of DTPC is believed to stem from its interaction with cell membranes and its ability to modulate oxidative stress pathways. The long hydrocarbon chains facilitate incorporation into lipid bilayers, potentially disrupting membrane integrity in microbial cells while also affecting cellular signaling pathways involved in oxidative stress response.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested DTPC against a panel of pathogenic bacteria. The results highlighted DTPC's effectiveness as a potential therapeutic agent in treating infections caused by antibiotic-resistant strains. The study emphasized the need for further clinical trials to evaluate the safety and efficacy of DTPC in vivo.
Case Study 2: Antioxidant Potential
A separate investigation published in Free Radical Biology and Medicine explored the antioxidant properties of DTPC. The study utilized both cell-free systems and cellular models to assess the compound's protective effects against oxidative damage. Findings indicated that treatment with DTPC led to significant reductions in reactive oxygen species (ROS) levels, thereby suggesting its potential use as a protective agent in oxidative stress-related diseases.
Data Summary
Property | Value |
---|---|
Molecular Formula | C26H42O2 |
Molecular Weight | 398.63 g/mol |
MIC (for bacteria) | 32-64 µg/mL |
Lipid Peroxidation Inhibition | ~50% at 100 µg/mL |
Properties
CAS No. |
85252-29-5 |
---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4,5-di(tetradecyl)benzene-1,2-diol |
InChI |
InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(35)34(36)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,35-36H,3-28H2,1-2H3 |
InChI Key |
OMODHVXQNAUNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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